molecular formula C10H16O2 B014815 (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone CAS No. 1845-25-6

(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

Cat. No. B014815
CAS RN: 1845-25-6
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-BYULHYEWSA-N
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Description

Synthesis Analysis

The synthesis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone has been achieved through various methods, primarily starting from α-pinene, a readily available terpene. Krishnamurthy et al. (1997) developed a convenient large-scale synthesis involving the diastereoselective dihydroxylation of α-pinene followed by the oxidation of pinanediol to the hydroxyketone, highlighting the process's high yield and ease of operation (Krishnamurthy, Landi, & Roth, 1997). Another approach by Wang Shi-fa (2012) involved selective oxidation of α-pinene, focusing on optimizing the reaction conditions to improve yield and selectivity (Wang Shi-fa, 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic framework, incorporating a hydroxyl group and a ketone functionality. This unique configuration is crucial for its role as a chiral auxiliary, enabling stereoselective synthesis of complex organic molecules.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its chiral centers for the synthesis of enantiomerically pure compounds. For example, it has been used in the asymmetric synthesis of dolaphenine and its heteroaromatic congeners, as described by Irako et al. (1995), showcasing its utility in synthesizing optically pure forms of complex molecules (Irako, Hamada, & Shioiri, 1995).

Scientific Research Applications

  • Synthesis of Axially Chiral Compounds : This compound is used in the synthesis of axially chiral bis(amino acid)s and dioxopiperazines, which are rare cases of primary helical topology (Ridvan et al., 1999).

  • Active Ingredient in Essential Oils : As a principal active ingredient in hyssop oil, cis- and trans-3-pinanones (derived from 2-Hydroxy-3-pinanone) act as GABAA receptor antagonists and have pharmacological effects, such as causing tonic/clonic convulsions in mice (Höld et al., 2002).

  • Synthesis of Optically Active Aminoethanol Derivatives : It's used in the asymmetric carbonyl addition, yielding optically active, α-substituted-β-aminoethanol derivatives (Mi et al., 1990).

  • Antibacterial Applications : New types of pinanyl nitrogen-containing heterocycles synthesized using this compound exhibit strong antibacterial effects against bacteria like E. coli and B. subtilis (Wei et al., 2013).

  • Synthesis of Enantiomerically Pure Compounds : It is instrumental in the synthesis of enantiomerically pure α-aminophosphonic acid derivatives (Jacquier et al., 1988).

  • Large Scale Synthesis : Its large-scale synthesis offers high yield and ease of operation, highlighting its industrial potential (Krishnamurthy et al., 1997).

  • Influence on Flavor : The chirality of this compound influences the flavor impression of enones, with its (+)-enantiomers generally possessing more agreeable odours than the antipodes (Buchbauer & Shafii‐Tabatabai, 2003).

  • Enantioselective Synthesis in Pharmacology : It's used in the novel enantioselective synthesis of pharmacologically significant compounds like (S)-(-)- and (R)-(+)-nornicotine (Swango et al., 1999).

properties

IUPAC Name

(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-BYULHYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456111
Record name (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1845-25-6
Record name (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypinocamphone, (1S,2S,5S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPINOCAMPHONE, (1S,2S,5S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3X9755FQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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